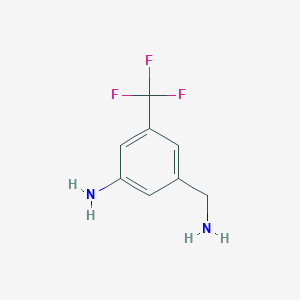

3-(Aminomethyl)-5-(trifluoromethyl)aniline

Description

The exact mass of the compound 3-(Aminomethyl)-5-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Aminomethyl)-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQNQVAKBKTESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233324-80-5 | |

| Record name | 3-(aminomethyl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)-5-(trifluoromethyl)aniline is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and aminomethyl substitutions on the aniline core create a versatile scaffold with distinct physicochemical properties. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, structural characteristics, and critical role as an intermediate in the development of advanced chemical entities. We will explore the causality behind synthetic strategies and highlight its applications, particularly in the synthesis of pharmacologically active agents.

Introduction: The Significance of Fluorinated Anilines

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF₃) group, in particular, imparts a range of desirable properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2]

3-(Aminomethyl)-5-(trifluoromethyl)aniline belongs to a class of meta-substituted trifluoromethyl anilines, which are crucial intermediates for agrochemicals and pharmaceuticals.[3] The presence of both a primary aromatic amine and a benzylic amine provides two distinct points for chemical modification, making it a highly versatile scaffold for combinatorial chemistry and targeted synthesis.

Physicochemical Properties and Structural Analysis

While extensive experimental data for 3-(Aminomethyl)-5-(trifluoromethyl)aniline is not widely published, its properties can be inferred from its structure and data available from suppliers.

Structural Formula: C₈H₉F₃N₂ Molecular Weight: 190.17 g/mol Appearance: Solid

The key structural features that dictate its chemical behavior are:

-

Trifluoromethyl Group (-CF₃): This potent electron-withdrawing group significantly reduces the basicity of the aromatic amine (aniline) through inductive effects. This decreased nucleophilicity can be strategically exploited in sequential reactions. The -CF₃ group also increases the molecule's lipophilicity, a property often correlated with improved membrane permeability.[1]

-

Aniline Moiety (aromatic -NH₂): This primary aromatic amine is a key functional group for a variety of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

-

Benzylamine Moiety (-CH₂NH₂): The aminomethyl group is a primary aliphatic amine, which is more basic and a stronger nucleophile than the aromatic aniline. This difference in reactivity allows for selective chemical modifications at this position.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₉F₃N₂ | Sigma-Aldrich |

| Molecular Weight | 190.17 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | LZQNQVAKBKTESA-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis Methodologies

The synthesis of 3-(aminomethyl)-5-(trifluoromethyl)aniline is not extensively detailed in peer-reviewed journals, suggesting it is often prepared via well-established, analogous procedures. The most logical and industrially scalable synthetic route proceeds through the reduction of a nitrile precursor.

The most direct synthetic pathway involves the chemical reduction of the nitrile group of 3-amino-5-(trifluoromethyl)benzonitrile. This precursor is commercially available and serves as a convenient starting point.[4]

The choice of reducing agent is critical to ensure the selective reduction of the nitrile in the presence of the aromatic amine and the trifluoromethyl group.

Common Reducing Agents for Nitrile Reduction:

-

Borane Complexes: Borane-tetrahydrofuran (BH₃-THF) complex is a widely used reagent for the reduction of nitriles to primary amines.[5]

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[6]

-

Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, its high reactivity may necessitate protection of the aniline nitrogen.

The reduction of a nitrile in the presence of other functional groups, such as a nitro group, can be challenging, but methods have been developed to achieve this selectivity.[7]

Caption: Synthetic workflow for 3-(Aminomethyl)-5-(trifluoromethyl)aniline.

This protocol is a representative example based on standard nitrile reduction methods and should be optimized for specific laboratory conditions.

Objective: To synthesize 3-(aminomethyl)-5-(trifluoromethyl)aniline via catalytic hydrogenation of 3-amino-5-(trifluoromethyl)benzonitrile.

Materials:

-

3-Amino-5-(trifluoromethyl)benzonitrile

-

Palladium on carbon (10% Pd, 50% wet)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 3-amino-5-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous ethanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., to 4 bar) and stir the mixture vigorously at room temperature.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6]

-

Rinse the filter cake with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Causality in Experimental Choices:

-

Catalyst Choice: Palladium on carbon is a robust and efficient catalyst for the reduction of nitriles and is generally well-tolerated by other functional groups on the aromatic ring.

-

Solvent: Ethanol is a common solvent for hydrogenations as it readily dissolves the starting material and is inert under the reaction conditions.

-

Pressure: The use of pressurized hydrogen increases the concentration of the reducing agent, accelerating the reaction rate.

-

Inert Atmosphere: Handling the catalyst under an inert atmosphere prevents potential side reactions and ensures catalyst activity.

Applications in Medicinal Chemistry and Drug Development

3-(Aminomethyl)-5-(trifluoromethyl)aniline is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the two different amino groups.

The distinct reactivity of the aromatic and benzylic amines allows for a stepwise derivatization. For instance, the more nucleophilic benzylic amine can be selectively acylated or undergo reductive amination, leaving the less reactive aniline available for subsequent transformations.[8]

Caption: Strategy for selective derivatization of the scaffold.

While specific drugs containing this exact fragment are not prominently disclosed in the public domain, analogous structures are prevalent. For example, the related compound 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline is a key intermediate in the synthesis of Nilotinib (Tasigna®), a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[9] This highlights the importance of the 3-amino-5-(trifluoromethyl)phenyl moiety in kinase inhibitor design. The aminomethyl group in the title compound serves as a flexible linker to introduce additional pharmacophoric elements.

Conclusion

3-(Aminomethyl)-5-(trifluoromethyl)aniline stands out as a strategically important building block for researchers in medicinal chemistry and materials science. Its synthesis, primarily achieved through the reduction of the corresponding benzonitrile, is based on well-established and scalable chemical principles. The differential reactivity of its two amino functionalities, combined with the advantageous properties imparted by the trifluoromethyl group, provides a versatile platform for the design and synthesis of novel, high-value molecules. As the demand for sophisticated fluorinated compounds continues to grow, the utility of this and related scaffolds in accelerating discovery and development is undeniable.

References

- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. [Link]

-

3-(Trifluoromethyl)aniline. Wikipedia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]

-

3-Amino-5-(Trifluoromethyl)Benzonitrile | CAS 328-74-5. Methylamine Supplier. [Link]

- Preparation of trifluoromethylanilines.

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. ACS Publications. [Link]

- Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Amino-5-(Trifluoromethyl)Benzonitrile | CAS 328-74-5 | Properties, Applications & Safety Data | Trusted China Supplier [nj-finechem.com]

- 5. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

3-(Aminomethyl)-5-(trifluoromethyl)aniline as a chemical building block

An In-depth Technical Guide to 3-(Aminomethyl)-5-(trifluoromethyl)aniline: A Versatile Chemical Building Block

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of molecular building blocks. 3-(Aminomethyl)-5-(trifluoromethyl)aniline is a prime example of such a high-value scaffold. Its structure is deceptively simple, yet it offers a powerful combination of features for the synthesis of complex and biologically active molecules. This guide provides an in-depth analysis of its properties, reactivity, and application, grounded in established chemical principles and field-proven insights.

The molecule presents two distinct points for chemical elaboration: a primary aromatic amine and a primary aliphatic amine. This differentiation is the cornerstone of its utility, allowing for selective and orthogonal functionalization. Compounding this versatility is the presence of a trifluoromethyl (-CF3) group at the meta position. The incorporation of the -CF3 group is a well-established strategy in drug design to enhance crucial pharmacological properties. It can positively modulate a compound's lipophilicity, metabolic stability, molecular conformation, and binding affinity, often leading to improved efficacy and a more favorable pharmacokinetic profile.[1][2]

This guide will deconstruct the inherent chemical logic of this building block, providing both the theoretical basis and practical protocols for its effective use in research and development pipelines.

Physicochemical and Handling Data

A clear understanding of a compound's physical properties is essential for its effective use in the laboratory. The data below is compiled for quick reference and safe handling.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(Aminomethyl)-5-(trifluoromethyl)aniline | - |

| Common CAS Number | 118155-53-4 | - |

| Molecular Formula | C₈H₉F₃N₂ | [3] |

| Molecular Weight | 190.17 g/mol | [3] |

| Appearance | Light yellow to brown powder/solid | (Inferred) |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [3] |

Core Reactivity: A Tale of Two Amines

The synthetic power of 3-(aminomethyl)-5-(trifluoromethyl)aniline lies in the differential reactivity of its two primary amine groups. This disparity is governed by fundamental electronic principles, which a medicinal chemist can exploit to achieve highly selective transformations.

-

The Aromatic Amine: The lone pair of electrons on the nitrogen attached directly to the benzene ring is delocalized into the aromatic system.[4] This resonance effect, combined with the strong electron-withdrawing inductive effect of the meta-positioned -CF3 group, significantly reduces the basicity and nucleophilicity of this amine. It is therefore less reactive towards common electrophiles under standard conditions. However, it is ideally suited for reactions such as:

-

Amide bond formation with activated carboxylic acids (using coupling agents).

-

Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann amination).[5]

-

Diazotization to form diazonium salts, which are versatile intermediates for a range of other functional groups.

-

-

The Aliphatic Amine: The aminomethyl group is a benzylamine-type moiety. Its lone pair is localized on the nitrogen atom and is not involved in aromatic resonance. Consequently, it is significantly more basic and nucleophilic than its aromatic counterpart. This amine will preferentially react with a wide array of electrophiles, including:

-

Aldehydes and ketones via reductive amination.

-

Acyl chlorides, anhydrides, and isocyanates to form amides and ureas.

-

Alkyl halides in alkylation reactions.

-

This inherent reactivity difference enables a chemist to functionalize one amine selectively in the presence of the other, often without the need for complex protecting group strategies.

Strategic Applications in Drug Discovery

The unique trifluoromethylaniline scaffold is frequently employed in the design of targeted therapeutics, particularly kinase inhibitors and GPCR modulators.

-

Kinase Inhibitors: The aniline moiety is a classic "hinge-binding" element in many kinase inhibitors, forming critical hydrogen bonds within the ATP-binding site of the enzyme. The aminomethyl group serves as a valuable attachment point to introduce tailored side chains. These side chains can extend into solvent-exposed regions or target specific sub-pockets, thereby enhancing potency and selectivity for the target kinase. The -CF3 group contributes to metabolic stability, preventing oxidative degradation by cytochrome P450 enzymes, and can improve cell permeability.[6]

-

GPCR Ligands and Other Therapeutics: The scaffold's versatility makes it suitable for a broad range of targets. The aromatic amine can be integrated into heterocyclic systems, while the aliphatic amine can be elaborated to interact with polar or charged residues in a receptor binding pocket. Its use as a building block for libraries of diverse small molecules is a common strategy in high-throughput screening campaigns to identify novel hits for various disease targets, including neurological and inflammatory conditions.[7]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the selective functionalization of 3-(aminomethyl)-5-(trifluoromethyl)aniline.

Protocol 1: Selective Acylation of the Aliphatic Amine

Causality: This protocol leverages the superior nucleophilicity of the aliphatic amine. By using a highly reactive acylating agent at controlled temperatures, we can achieve selective acylation at the -CH₂NH₂ position while the less reactive aromatic amine remains untouched.

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(aminomethyl)-5-(trifluoromethyl)aniline (1.0 eq.). Dissolve it in anhydrous Dichloromethane (DCM, approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (TEA, 1.2 eq.) to the stirred solution.

-

Acylation: Add a solution of acetyl chloride (1.05 eq.) in anhydrous DCM dropwise over 10 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-(3-amino-5-(trifluoromethyl)benzyl)acetamide.

Protocol 2: Functionalization of the Aromatic Amine via Amide Coupling

Causality: To functionalize the less reactive aromatic amine, we must first protect the more reactive aliphatic amine. A tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the conditions of amide coupling and can be removed easily later. Once protected, the aromatic amine can be coupled with a carboxylic acid using standard peptide coupling reagents.

Methodology:

Step A: Boc Protection of the Aliphatic Amine

-

Preparation: Dissolve 3-(aminomethyl)-5-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as Tetrahydrofuran (THF) or DCM.

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base like TEA (1.2 eq.).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Workup and Isolation: Upon completion, concentrate the mixture and perform a standard aqueous workup. The Boc-protected product is typically a stable solid that can be isolated and purified by crystallization or chromatography.

Step B: Amide Coupling with the Aromatic Amine

-

Preparation: In a dry flask under an inert atmosphere, dissolve the Boc-protected intermediate (from Step A, 1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Coupling Agent Addition: Add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired amide product. The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if required for subsequent steps.

Conclusion

3-(Aminomethyl)-5-(trifluoromethyl)aniline is more than a simple chemical; it is a strategic tool for molecular design. Its value is derived from the synergistic combination of a metabolically robustifying trifluoromethyl group and two orthogonally reactive amine handles. This allows for the controlled, stepwise construction of complex molecules with desirable drug-like properties. For researchers in drug development, mastering the reactivity of this building block opens up efficient synthetic routes to novel chemical entities, accelerating the journey from concept to candidate.

References

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. (2021). PubMed Central. [Link]

- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (N.A.).

-

3-(Trifluoromethyl)aniline. (N.A.). Wikipedia. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). ResearchGate. [Link]

-

3-Bromo-5-(trifluoromethyl)aniline. (N.A.). PubChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

3-(Trifluoromethyl)aniline. (N.A.). PubChem. [Link]

-

3-(Aminomethyl)-5-(trifluoromethyl)aniline. (N.A.). Lead Sciences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2023). PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (N.A.). Journal of Encapsulation and Adsorption Sciences. [Link]

-

Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). (2005). PubMed. [Link]

-

Reactions of Aniline. (N.A.). Chemistry Steps. [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 3-(Aminomethyl)-5-(trifluoromethyl)aniline - Lead Sciences [lead-sciences.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

The Aminomethyl Group on the Aniline Ring: A Linchpin in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethyl-aniline moiety, a seemingly simple structural motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility as a pharmacophore has been exploited in the design of a diverse array of therapeutic agents targeting a wide spectrum of diseases, from cancer to central nervous system disorders. This technical guide provides a comprehensive exploration of the profound biological significance of the aminomethyl group when appended to an aniline ring. We will delve into the nuanced structure-activity relationships, the modulation of physicochemical properties governing pharmacokinetics, and the intricate molecular interactions that underpin the therapeutic efficacy of compounds bearing this critical scaffold. Through an examination of key drug classes, detailed experimental protocols, and mechanistic insights, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to leverage the aminomethyl-aniline core in the pursuit of novel and improved therapeutics.

The Aminomethyl-Aniline Scaffold: Physicochemical Properties and Synthetic Accessibility

The aminomethyl-aniline scaffold consists of an aniline ring substituted with an aminomethyl group (-CH₂NR¹R²). The inherent chemical properties of this arrangement provide a unique foundation for drug design. The aniline portion offers an aromatic system capable of engaging in π-π stacking and hydrophobic interactions within biological targets.[1][2] The aminomethyl group, on the other hand, introduces a basic center that is typically protonated at physiological pH. This positive charge can facilitate crucial ionic interactions with negatively charged residues in enzyme active sites or receptor binding pockets.

The synthesis of aminomethyl-aniline derivatives is often readily achieved through the Mannich reaction, a three-component condensation of an aniline, formaldehyde (or another suitable aldehyde), and a primary or secondary amine.[3] This robust and versatile reaction allows for the facile introduction of a wide variety of substituents on the amino group, enabling extensive exploration of the chemical space and fine-tuning of pharmacological properties.[4] A generalized synthetic scheme for the Mannich reaction to produce aminomethyl-aniline derivatives is depicted below.

Figure 1: Generalized workflow for the synthesis of aminomethyl-aniline derivatives via the Mannich reaction.

A Versatile Pharmacophore Across Therapeutic Areas

The true significance of the aminomethyl-aniline moiety lies in its ability to serve as a potent pharmacophore in a multitude of therapeutic contexts. Its capacity to engage in a variety of non-covalent interactions allows for high-affinity binding to diverse biological targets.

Oncology: Targeting Kinases and DNA Topoisomerases

In the realm of oncology, the aminomethyl-aniline scaffold is a recurring feature in the design of kinase inhibitors.[5] For instance, certain anilinoquinazoline derivatives have been developed as highly specific inhibitors of the c-Src tyrosine kinase, a key player in tumor invasion and metastasis.[6] The aminomethyl group in these compounds often plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase and forming critical hydrogen bonds with hinge region residues.

Furthermore, derivatives of podophyllotoxin incorporating substituted anilino moieties have demonstrated potent inhibition of human DNA topoisomerase II, an essential enzyme for DNA replication in rapidly dividing cancer cells.[7] In these instances, the aminomethylated aniline can contribute to the overall binding affinity and influence the ability of the compound to stabilize the enzyme-DNA covalent complex, leading to cytotoxic effects.[7] Studies on benzothiazole aniline derivatives have also highlighted their potential to induce apoptosis and disrupt the cell cycle in cancer cells, underscoring the broad applicability of this scaffold in anticancer drug development.[8] A novel aniline derivative from Peganum harmala L. has been shown to promote apoptosis in non-small cell lung cancer cells by activating autophagy through the PI3K/AKT/mTOR signaling pathway.[9]

Figure 2: Interaction of an aminomethyl-aniline based kinase inhibitor with the ATP binding pocket.

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Receptors and Enzymes

The physicochemical properties imparted by the aminomethyl-aniline moiety make it particularly well-suited for the development of CNS-active drugs. The ability to fine-tune lipophilicity and basicity allows for the optimization of blood-brain barrier penetration, a critical hurdle in CNS drug discovery.[10][11]

Derivatives of aniline have been investigated for their potential in treating Alzheimer's disease by targeting muscarinic cholinergic receptors.[12] The aminomethyl group, often as part of a cyclic amine, can mimic the quaternary ammonium of acetylcholine, the endogenous ligand, leading to high-affinity binding.[12]

In the context of neuropathic pain, drugs that modulate monoaminergic systems are often effective.[13] While not always a direct aminomethyl-aniline, the structural motifs found in tricyclic antidepressants like amitriptyline, which are used to treat neuropathic pain, share features with this scaffold, highlighting the importance of an aminoalkyl group for interaction with monoamine transporters.[14][15]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of aminomethyl-aniline derivatives can be exquisitely modulated by structural modifications to both the aniline ring and the aminomethyl group.

-

Substitution on the Aniline Ring: The position and nature of substituents on the aniline ring can significantly impact potency and selectivity. Electron-donating or -withdrawing groups can alter the pKa of the anilino nitrogen and the electron density of the aromatic ring, thereby influencing binding interactions.[16] For example, in a series of DNA topoisomerase II inhibitors, the presence of hydroxyl groups on the aniline-containing part of the molecule was found to be crucial for activity.[7]

-

Substitution on the Aminomethyl Nitrogen: The substituents on the nitrogen of the aminomethyl group are critical for determining the steric and electronic properties of this key interaction domain. The use of cyclic amines, for instance, can constrain the conformation of the side chain, leading to increased receptor selectivity.[12]

-

Linker Length and Flexibility: The length and flexibility of the chain connecting the amino group to the aniline ring can also be a key determinant of activity. A longer or more flexible linker may allow the amino group to access a distant binding pocket, while a shorter, more rigid linker may be required for optimal orientation in other targets.

Impact on ADME Properties: The Gateway to In Vivo Efficacy

The aminomethyl-aniline scaffold significantly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are critical for its overall therapeutic success.

| Property | Influence of the Aminomethyl-Aniline Moiety |

| Absorption | The basic aminomethyl group can improve aqueous solubility at low pH, potentially aiding in oral absorption. However, overall lipophilicity, which can be modulated by substituents, plays a crucial role.[16] |

| Distribution | The ability to cross biological membranes, including the blood-brain barrier, is highly dependent on the balance between lipophilicity and polarity. The aminomethyl-aniline scaffold offers ample opportunities for tuning these properties.[10] |

| Metabolism | The aniline ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[17] Strategic placement of blocking groups on the aniline ring can mitigate this metabolic liability.[17] |

| Excretion | The introduction of the polar aminomethyl group generally facilitates renal excretion of the parent drug or its metabolites. |

Table 1: Influence of the Aminomethyl-Aniline Moiety on ADME Properties.

It is a crucial consideration in drug design to mitigate the potential for metabolic activation of the aniline ring, which can lead to idiosyncratic adverse drug reactions.[17] Isosteric replacement of the aniline ring with saturated carbocycles is an emerging strategy to address this challenge while preserving the desired pharmacological activity.[17]

Key Experimental Protocols for Evaluation

The biological evaluation of novel aminomethyl-aniline derivatives requires a suite of well-established in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a fundamental colorimetric method for assessing the cytotoxic potential of a compound against cancer cell lines.[18]

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory activity of compounds against a specific kinase.

Protocol:

-

Assay Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and ATP.

-

Compound Addition: Add the test compounds at various concentrations.

-

Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of an anticancer agent, a tumor xenograft model is often employed.

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) daily for a specified period.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Figure 3: A typical preclinical evaluation workflow for aminomethyl-aniline based anticancer drug candidates.

Conclusion and Future Perspectives

The aminomethyl-aniline scaffold has proven to be a remarkably fruitful starting point for the design of a wide range of biologically active molecules. Its synthetic tractability, coupled with its ability to engage in diverse and crucial interactions with biological targets, ensures its continued prominence in medicinal chemistry. Future research will likely focus on several key areas:

-

Enhanced Selectivity: The development of more sophisticated synthetic methods will enable the creation of aminomethyl-aniline derivatives with even greater selectivity for their intended targets, thereby reducing off-target effects and improving safety profiles.

-

Mitigation of Metabolic Liabilities: Continued exploration of isosteric replacements and strategic modifications to the aniline ring will be crucial in overcoming the inherent metabolic instability of this moiety.

-

Novel Target Identification: As our understanding of disease biology deepens, the aminomethyl-aniline scaffold will undoubtedly be applied to the design of inhibitors for novel and challenging drug targets.

References

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals (Basel). 2024;17(11):1476. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. Published January 10, 2024. [Link]

-

Chang JY, Han FS, Liu SY, et al. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. J Med Chem. 1992;35(21):3954-3962. [Link]

-

Staveness D, Tcyrulnikov S, Stephenson CRJ. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Med Chem Lett. 2020;11(2):120-123. [Link]

-

Suzuki T, Oka M, Maeda K, Furusawa K, Uesaka H, Kataoka T. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chem Pharm Bull (Tokyo). 1999;47(1):28-36. [Link]

-

Payyaula N, Sandyarani G, Kalyankar M. Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. International Journal of Pharmaceutical Sciences. 2026;4(1):2818-2827. [Link]

-

(a) Selected examples of drugs containing an aniline moiety and (b)... | Download Scientific Diagram. ResearchGate. [Link]

-

González-Díaz H, Cruz-Monteagudo M, Vilar S, Borges F, Uriarte E. In Silico Prediction of Central Nervous System Activity of Compounds. Identification of Potential Pharmacophores by the TOPS-MODE Approach. Curr Pharm Des. 2007;13(34):3565-3576. [Link]

-

Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors. Bioorg Med Chem. 2012;20(1):437-445. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. 2021;26(16):4999. [Link]

-

Moore RA, Wiffen PJ, Derry S, Toelle T, Rice AS. Amitriptyline for neuropathic pain in adults. Cochrane Database Syst Rev. 2015;(7):CD008242. [Link]

-

Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. Chembiochem. 2021;22(14):2418-2428. [Link]

-

Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

-

Amitriptyline for neuropathic pain in adults. Cochrane Database Syst Rev. 2015;(7):CD008242. [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Front Neurosci. 2018;12:24. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals (Basel). 2024;17(11):1476. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. Results in Chemistry. 2023;5:100898. [Link]

-

Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica. 2016;8(19):20-25. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J Med Chem. 2021;64(19):14141-14187. [Link]

-

Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Int J App Pharm. 2025;17(3):141-151. [Link]

-

Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. Afr J Bio Sci. 2024;6(14):8794-8802. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. Results in Chemistry. 2023;5:100898. [Link]

-

Topical Analgesics for Neuropathic Pain. Pain Med. 2026;27(1):1-13. [Link]

-

Reactions of Aniline. Chemistry Steps. [Link]

-

SYNTHESIS AND EVALUATION OF NEW BIS ISATIN MANNICH BASE DERIVATIVES AGAINST ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences. 2026;4(1):2818-2827. [Link]

-

Empirical Analysis of Drug Targets for Nervous System Disorders. ACS Chem Neurosci. 2024;15(4):755-764. [Link]

-

Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. J Med Chem. 2002;45(15):3246-3257. [Link]

-

Successful identification of key chemical structure modifications that lead to improved ADME profiles. Bioorg Med Chem Lett. 2009;19(15):4229-4232. [Link]

-

Monoamines as Drug Targets in Chronic Pain: Focusing on Neuropathic Pain. Pharmaceuticals (Basel). 2020;13(5):101. [Link]

-

Recent advances in biological applications of mannich bases — An overview. Future Journal of Pharmaceutical Sciences. 2023;9(1):64. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. 2024;29(1):243. [Link]

-

New Compound That Treats Neuropathic Pain Found. U.S. Pharmacist. Published March 16, 2015. [Link]

-

A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules. 2023;28(19):6893. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Org Synth. 2019;96:26-39. [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. Empirical Analysis of Drug Targets for Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS-MODE approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amitriptyline for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Electron-withdrawing effects of the CF3 group in anilines

<An In-Depth Technical Guide to the Electron-Withdrawing Effects of the CF3 Group in Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, renowned for its profound impact on molecular properties. When appended to an aniline scaffold, the CF3 group exerts potent electron-withdrawing effects that fundamentally alter the reactivity, basicity, and physicochemical characteristics of the parent molecule. This guide provides a comprehensive exploration of these effects, delving into the underlying electronic principles, quantifiable impacts on acidity (pKa), and the consequential modulation of reactivity in key chemical transformations. We will further examine the strategic application of these principles in drug design, supported by detailed experimental protocols and computational insights, to provide a holistic understanding for researchers in the field.

Introduction: The Unique Electronic Profile of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups employed in organic chemistry.[1] Its influence stems primarily from a strong inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms. This potent inductive pull draws electron density away from the aromatic ring through the sigma bond framework.[1][2] Unlike many other substituents, the CF3 group does not possess lone pairs of electrons and therefore cannot participate in electron donation via resonance (+R effect). This combination of a strong -I effect and the absence of a counteracting +R effect makes the CF3 group a purely deactivating substituent in the context of electrophilic aromatic substitution.[2][3]

The introduction of one or more CF3 groups onto an aniline ring has several predictable and significant consequences:

-

Decreased Basicity (Lower pKa): The electron-withdrawing nature of the CF3 group destabilizes the anilinium cation by intensifying its positive charge, thereby making the parent aniline a weaker base.

-

Increased Acidity of the N-H Bond: Conversely, the CF3 group stabilizes the corresponding anilide anion, making the aniline more acidic.

-

Modulated Nucleophilicity and Electrophilicity: The reduced electron density on the nitrogen atom diminishes the nucleophilicity of the aniline, while the aromatic ring becomes less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions.

-

Altered Physicochemical Properties: The CF3 group significantly increases the lipophilicity of the molecule, a critical parameter in drug design influencing membrane permeability and metabolic stability.[4][5]

This guide will systematically dissect these effects, providing both theoretical grounding and practical, actionable insights for the laboratory.

Quantifying the Electron-Withdrawing Effect: pKa and Hammett Parameters

A quantitative understanding of the electronic influence of the CF3 group is essential for predictable chemical design. This is primarily achieved through the measurement of pKa values and the application of Hammett substituent constants.

Impact on the pKa of Anilines

The pKa of an aniline is a direct measure of the basicity of the amino group. The presence of a CF3 substituent significantly lowers the pKa, indicating a decrease in basicity. This is due to the destabilization of the conjugate acid (anilinium ion) by the electron-withdrawing CF3 group.[6] Electronegative groups have been shown to have a significant negative effect on pKa.[6]

Table 1: pKa Values of Selected Anilines

| Aniline Derivative | Substituent Position | pKa |

| Aniline | - | 4.6 |

| 3-(Trifluoromethyl)aniline | meta | 3.5 |

| 4-(Trifluoromethyl)aniline | para | 2.8 |

Data compiled from various sources.

As illustrated in Table 1, the position of the CF3 group influences the magnitude of the pKa decrease. The effect is more pronounced when the substituent is in the para position, where it can exert its influence on the reaction center through the conjugated π-system of the aromatic ring.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a powerful tool for correlating the electronic effects of substituents with reaction rates and equilibrium constants. The substituent constant, σ, quantifies the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group.

The CF3 group possesses large, positive Hammett constants, confirming its strong electron-withdrawing nature.[7][8]

Table 2: Hammett Constants for the CF3 Group

| Constant | Value | Description |

| σ_meta_ | 0.43 | Quantifies the inductive effect from the meta position. |

| σ_para_ | 0.54 | Quantifies the combined inductive and resonance effects from the para position. |

Source: Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions.[7]

These constants are invaluable for predicting the reactivity of trifluoromethyl-substituted anilines in a wide range of chemical reactions.

Experimental Protocols

A solid understanding of the electron-withdrawing effects of the CF3 group is built upon reliable experimental data. The following section provides detailed protocols for key experiments.

Protocol for the Determination of pKa of a Trifluoromethyl-Substituted Aniline

The pKa of an aniline can be determined spectrophotometrically by measuring the absorbance of the solution at various pH values.[9]

Materials:

-

Trifluoromethyl-substituted aniline

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Buffer solutions (pH 1-5)

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks

-

Pipettes

-

Cuvettes

Procedure:

-

Prepare a stock solution of the trifluoromethyl-substituted aniline in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mM).

-

Prepare a series of solutions with varying pH values. For each pH, add a small, constant volume of the aniline stock solution to a volumetric flask and dilute with the appropriate buffer solution.

-

Measure the UV-Vis spectrum of each solution over a relevant wavelength range. Identify the wavelength of maximum absorbance (λ_max_) for both the protonated (anilinium) and deprotonated (aniline) forms.

-

Measure the absorbance of each solution at the λ_max_ of the deprotonated form.

-

Plot the absorbance versus pH. The resulting titration curve will be sigmoidal.

-

Determine the pKa from the inflection point of the sigmoid curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.[9]

Protocol for Kinetic Studies of Reactions Involving Trifluoromethyl-Substituted Anilines

Kinetic studies can quantify the impact of the CF3 group on reaction rates. For example, the rate of N-acylation can be monitored.

Materials:

-

Trifluoromethyl-substituted aniline

-

Aniline (for comparison)

-

Acetic anhydride

-

A suitable aprotic solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder or an HPLC system

-

Syringes

-

Stirred reaction vessel

Procedure:

-

Prepare stock solutions of the aniline, the trifluoromethyl-substituted aniline, and acetic anhydride in the chosen solvent at known concentrations.

-

Equilibrate the reaction vessel and the spectrophotometer/HPLC to the desired reaction temperature.

-

Initiate the reaction by rapidly adding a known volume of the acetic anhydride stock solution to a stirred solution of the aniline (or its trifluoromethyl-substituted derivative).

-

Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength (where the product absorbs and the reactant does not) or by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of the product or the remaining reactant.

-

Determine the initial reaction rate from the slope of the concentration versus time plot at the beginning of the reaction.

-

Repeat the experiment with different initial concentrations of the reactants to determine the order of the reaction with respect to each reactant.

-

Calculate the rate constant (k) for the reaction. Comparing the rate constants for the reactions of aniline and the trifluoromethyl-substituted aniline will provide a quantitative measure of the deactivating effect of the CF3 group.[10][11]

Visualization of Concepts

Inductive and Resonance Effects

The following diagram illustrates the dominant inductive electron-withdrawing effect of the CF3 group on an aniline ring.

Caption: Inductive (-I) effect of the CF3 group in 4-(trifluoromethyl)aniline.

Experimental Workflow for pKa Determination

The workflow for determining the pKa of a substituted aniline is a systematic process.

Caption: Workflow for the spectrophotometric determination of pKa.

Implications in Drug Discovery and Development

The electron-withdrawing properties of the CF3 group are strategically exploited in drug design to fine-tune the pharmacological profile of aniline-containing molecules.[12][13]

-

Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are resistant to metabolic degradation, which can increase the half-life of a drug.[5]

-

Lipophilicity and Membrane Permeability: The introduction of a CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[4][5]

-

Modulation of Acidity and Basicity: As discussed, the CF3 group significantly lowers the pKa of anilines. This can be crucial for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, absorption, and interaction with its biological target. For instance, reducing the basicity of an aniline can prevent unwanted protonation in acidic cellular compartments.

-

Binding Interactions: The CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with biological targets, potentially enhancing binding affinity and selectivity.

The deliberate incorporation of trifluoromethylated anilines is a testament to the power of physical organic chemistry principles in modern drug discovery.[14][15]

Conclusion

The trifluoromethyl group exerts a powerful and predictable electron-withdrawing effect on the aniline scaffold, primarily through induction. This effect profoundly decreases the basicity of the amino group, a phenomenon that can be quantified through pKa measurements and rationalized using Hammett constants. Understanding and harnessing these electronic perturbations is not merely an academic exercise; it is a critical tool for scientists and researchers in the pharmaceutical and materials science industries. By strategically employing the CF3 group, it is possible to rationally design molecules with enhanced metabolic stability, optimized physicochemical properties, and improved biological activity. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for the continued exploration and application of trifluoromethyl-substituted anilines in cutting-edge research and development.

References

- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

-

American Chemical Society. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

-

American Chemical Society. (n.d.). Kinetics of Reactions of Aniline and n-Butylamine with 2,4-Dinitrofluorobenzene. Search for Evidence of Catalysis by Bases. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. [Link]

- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

Royal Society of Chemistry. (2023). Trifluoromethylarylation of alkenes using anilines. [Link]

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. [Link]

- ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline.

-

AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

-

ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. [Link]

- Oriental Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

University of Calgary. (2013). Chem 263 Oct. 10, 2013 The strongest donating group determines where new substituents are introduced. Example. [Link]

-

PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. [Link]

- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

-

La Salle University. (n.d.). Substituent Effects. [Link]

- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethyl Groups: Exploring Applications of 2,5-Bis(trifluoromethyl)aniline. [Link]

-

ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. [Link]

- AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Magnitudes of Electron-Withdrawing Effects of the Trifluoromethyl Ligand in Organometallic Complexes of Copper and Nickel.

-

PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- ResearchGate. (2023). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines.

-

Wikipedia. (n.d.). Hammett equation. [Link]

- ResearchGate. (n.d.).

-

PMC. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

- ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

- ResearchGate. (n.d.). Experimental Hammett parameters of CF3-cyclopropane and CF3-cyclobutane substituents.

- RSC Publishing. (n.d.). 1275 Kinetic and Mechanistic Studies of Reactions of Aniline and Substituted Anilines with Chloramine T.

-

University of California, Davis. (n.d.). resonance and induction tutorial. [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline.

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journaleras.com [journaleras.com]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. hammett substituent constants: Topics by Science.gov [science.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity and Synthetic Utility of 3-(Aminomethyl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-5-(trifluoromethyl)aniline is a key bifunctional building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophilic aromatic amine, a reactive primary aliphatic amine, and an electron-withdrawing trifluoromethyl group, offers a versatile platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of diverse molecular architectures. This guide provides an in-depth analysis of the reactivity of this compound, offering insights into its chemical behavior and practical guidance for its application in synthesis.

Molecular Structure and Physicochemical Properties

The core of 3-(aminomethyl)-5-(trifluoromethyl)aniline is a benzene ring substituted with three key functional groups that dictate its reactivity: an aniline amine, a benzylic aminomethyl group, and a trifluoromethyl group.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₃N₂ | |

| Molecular Weight | 190.17 g/mol | |

| Appearance | Solid | |

| InChI Key | LZQNQVAKBKTESA-UHFFFAOYSA-N |

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the basicity of the aniline nitrogen. This electronic effect is crucial in modulating the reactivity of the molecule.

The Duality of Reactivity: A Tale of Two Amines

The most compelling feature of 3-(aminomethyl)-5-(trifluoromethyl)aniline from a synthetic standpoint is the presence of two distinct amine functionalities with differing reactivity profiles.

The Aniline Moiety: A Deactivated Nucleophile

The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system. This delocalization is further attenuated by the potent electron-withdrawing effect of the meta-positioned trifluoromethyl group. Consequently, the aniline nitrogen is significantly less basic and less nucleophilic compared to a typical primary aliphatic amine.[1] Aromatic amines, in general, are weaker bases than their aliphatic counterparts due to this resonance effect.[1]

The Aminomethyl Moiety: A More Potent Nucleophile

In contrast, the nitrogen of the aminomethyl (-CH₂NH₂) group is a primary aliphatic amine. Its lone pair of electrons is localized and readily available for nucleophilic attack. Aliphatic amines are significantly more basic and reactive than aromatic amines.[2] This disparity in reactivity is the cornerstone of achieving chemoselective transformations on this molecule.

Sources

Methodological & Application

Application Note & Protocol: Chemoselective N-Acylation of 3-(Aminomethyl)-5-(trifluoromethyl)aniline

Abstract

This document provides a comprehensive guide and a robust experimental protocol for the chemoselective N-acylation of 3-(Aminomethyl)-5-(trifluoromethyl)aniline. This substrate possesses two distinct primary amine functionalities: a highly nucleophilic aliphatic amine and a significantly less reactive aromatic amine. This differential reactivity, further amplified by the electron-withdrawing nature of the trifluoromethyl group, allows for precise and selective acylation at the aminomethyl position. This protocol is designed for researchers in synthetic organic chemistry and drug development, offering a reliable method for synthesizing key amide-containing intermediates. We will delve into the underlying chemical principles, provide a detailed, step-by-step procedure, and outline methods for reaction validation and product characterization.

Scientific Principles: Harnessing Differential Reactivity

The success of this synthesis hinges on the principle of chemoselectivity , which is the ability to react with one functional group in the presence of other, similar functional groups. In the case of 3-(Aminomethyl)-5-(trifluoromethyl)aniline, the key is the pronounced difference in basicity and nucleophilicity between the aliphatic benzylamine-type nitrogen and the aromatic aniline-type nitrogen.

-

Aliphatic Amine (-CH₂NH₂): The lone pair of electrons on the nitrogen of the aminomethyl group is localized and readily available for nucleophilic attack on an electrophilic acylating agent. It behaves as a typical primary alkylamine, making it a strong base and a potent nucleophile.

-

Aromatic Amine (-NH₂): The lone pair on the nitrogen directly attached to the benzene ring is delocalized into the aromatic π-system through resonance. This delocalization significantly reduces its availability, rendering the aromatic amine much less basic and nucleophilic than its aliphatic counterpart.[1]

-

Inductive Effect of the Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group. It deactivates the aromatic ring through a strong negative inductive effect (-I), further decreasing the electron density on the aromatic amine. This electronic effect exacerbates the inherent difference in reactivity, making the selective acylation of the aliphatic amine highly favorable and efficient.

The general reaction mechanism proceeds via a nucleophilic acyl substitution, as depicted below:

Figure 1: General reaction scheme for the chemoselective N-acylation of 3-(Aminomethyl)-5-(trifluoromethyl)aniline at the more nucleophilic aminomethyl group. 'R' represents an alkyl or aryl group from the acylating agent.

Experimental Design and Rationale

A successful protocol is a self-validating system. Every choice of reagent and condition is made to ensure high yield, purity, and selectivity.

| Parameter | Selection | Rationale & Field-Proven Insights |

| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Acyl chlorides are highly electrophilic and react rapidly with primary amines. Their high reactivity allows the reaction to proceed efficiently at low temperatures, which is critical for minimizing potential side reactions and ensuring selectivity. Acetic anhydride is a less reactive alternative that may require higher temperatures or longer reaction times.[2][3] |

| Base | Triethylamine (TEA) or DIPEA | The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base is required to scavenge this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. TEA is a cost-effective and common choice.[4] |

| Solvent | Anhydrous Dichloromethane (DCM) | DCM is an excellent aprotic solvent that dissolves the starting material and reagents while remaining inert to the reaction conditions. Its low boiling point (39.6 °C) facilitates easy removal during the work-up phase. Other anhydrous aprotic solvents like THF or Acetonitrile can also be used.[4] |

| Temperature | Initial addition at 0 °C | The N-acylation reaction is typically exothermic. Starting the reaction at 0 °C (using an ice-water bath) allows for controlled addition of the highly reactive acyl chloride, preventing a rapid temperature increase that could lead to side products or compromise selectivity.[5] |

| Monitoring | Thin-Layer Chromatography (TLC) | TLC is an indispensable tool for real-time reaction monitoring. It allows for the visualization of the consumption of the starting material and the formation of the product, confirming that the reaction has gone to completion before initiating the work-up. |

Detailed Experimental Protocol

This protocol describes the N-acetylation of 3-(Aminomethyl)-5-(trifluoromethyl)aniline with acetyl chloride on a 5 mmol scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents |

| 3-(Aminomethyl)-5-(trifluoromethyl)aniline | C₈H₉F₃N₂ | 190.17 | 951 mg | 1.0 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.39 mL (432 mg) | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.84 mL (607 mg) | 1.2 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 25 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | - | 20 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | 20 mL | - |

| Brine (Saturated NaCl) | NaCl | - | 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | ~2 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Aminomethyl)-5-(trifluoromethyl)aniline (951 mg, 5.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (25 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

-

Addition of Base: Add triethylamine (0.84 mL, 6.0 mmol) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C.

-

Addition of Acylating Agent: While stirring vigorously at 0 °C, add acetyl chloride (0.39 mL, 5.5 mmol) dropwise to the reaction mixture over 5 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form almost immediately.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

-

Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of water.

-

Work-up - Washing:

-

Wash the organic layer sequentially with 1 M HCl (1 x 20 mL) to remove excess triethylamine.

-

Wash with saturated aqueous NaHCO₃ (1 x 20 mL) to remove any remaining acid.

-

Wash with brine (1 x 20 mL) to remove residual water.

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(3-(aminomethyl)-5-(trifluoromethyl)benzyl)acetamide.

Workflow and Process Validation

A logical workflow ensures reproducibility and successful synthesis. The following diagram outlines the entire process from preparation to final product characterization.

Caption: Experimental workflow for the chemoselective N-acylation.

Expected Product Characterization Data

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Observations for N-(3-(aminomethyl)-5-(trifluoromethyl)benzyl)acetamide |

| FT-IR | Strong C=O stretch (amide I) ~1650 cm⁻¹; N-H stretch (amide II) ~3300 cm⁻¹; C-F stretches ~1100-1300 cm⁻¹.[6] |

| ¹H NMR | Appearance of a new singlet for the acetyl methyl group (~2.0 ppm); downfield shift of the -CH₂- protons to ~4.5 ppm (now a doublet coupled to the new amide N-H); appearance of a broad triplet for the amide N-H proton (~6.0-8.0 ppm); aromatic protons and the unreacted aromatic -NH₂ protons will also be present. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 233.10. |

Safety and Hazard Management

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

3-(Aminomethyl)-5-(trifluoromethyl)aniline: Aniline derivatives are toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[7]

-

Acetyl Chloride: Highly corrosive, flammable, and a lachrymator (causes tearing). Reacts violently with water and alcohols. Must be handled with extreme care.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Harmful if swallowed or inhaled.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Conclusion

This application note details a reliable and highly selective protocol for the N-acylation of the aliphatic amine in 3-(Aminomethyl)-5-(trifluoromethyl)aniline. By leveraging the intrinsic differences in nucleophilicity between the aliphatic and aromatic amines—a difference that is further enhanced by the electronic effects of the trifluoromethyl substituent—this procedure provides a straightforward route to valuable synthetic intermediates. The protocol's success is built on controlled reaction conditions, careful selection of reagents, and diligent in-process monitoring, making it a robust method for applications in pharmaceutical and materials science research.

References

-

Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]